![molecular formula C15H11Cl2NO2 B5558517 N-(4-acetylphenyl)-2,5-dichlorobenzamide](/img/structure/B5558517.png)
N-(4-acetylphenyl)-2,5-dichlorobenzamide
Overview
Description
N-(4-acetylphenyl)-2,5-dichlorobenzamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The research focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- A highly efficient and simple route for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, a related compound, under base conditions has been reported, offering advantages like excellent yields, short reaction times, and high purity (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
- The crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was determined using single-crystal X-ray structure analysis, revealing a V-shape molecular structure with two substituted benzene rings (Kobkeatthawin et al., 2017).
Chemical Reactions and Properties
- The synthesis of various dichlorobenzamide derivatives, including N-(4-acetylphenyl)-2,5-dichlorobenzamide, involves reactions of arylamine compounds with dichlorobenzoyl chloride, yielding good yields and confirming the structures through spectroscopic methods (Zhang et al., 2020).
Physical Properties Analysis
- Studies on related compounds provide insights into their physical properties, including crystal packing, hydrogen bonding, and interactions, which are critical in understanding the physical characteristics of N-(4-acetylphenyl)-2,5-dichlorobenzamide.
Chemical Properties Analysis
- Research on similar compounds, like N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, provides valuable information on their chemical properties, such as reactivity, electronic structure, and interactions with other molecules (Khalid et al., 2022).
Scientific Research Applications
Molecular Structure and Activity
Structure and Surface Analyses of Newly Synthesized Derivatives : A study focused on a derivative, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, highlighted its synthesis, molecular structure through FTIR, NMR, and X-ray diffraction studies, and biological activities. This compound exhibited DNA binding capabilities, significant urease inhibition, and radical scavenging activities, pointing to its potential for diverse biochemical applications (Khalid et al., 2022).
Herbicidal Activity
New Groups of Herbicides : Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound closely related to N-(4-acetylphenyl)-2,5-dichlorobenzamide, has demonstrated herbicidal activity on annual and perennial grasses, showing potential utility in agriculture (Viste et al., 1970).
Antibacterial and Antimicrobial Studies
Arylsubstituted Halogen(thiocyanato)amides Containing 4-Acetylphenyl Fragment : This study synthesized and evaluated the antibacterial and antifungal activities of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides. The results demonstrated their potential as antimicrobial agents, suggesting a pathway for developing new antimicrobial substances (Baranovskyi et al., 2018).
Environmental Transformations
Transformations of Herbicide in Soil : Investigations into the environmental transformations of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide showed its degradation into less harmful compounds in soil, illustrating the compound's environmental behavior and potentially guiding environmental safety assessments (Yih et al., 1970).
properties
IUPAC Name |
N-(4-acetylphenyl)-2,5-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(16)4-7-14(13)17/h2-8H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWKIVRBELKSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,5-dichlorobenzamide |
Synthesis routes and methods
Procedure details
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